molecular formula C12H16O B8735794 3-(4-Isopropylphenyl)prop-2-en-1-ol

3-(4-Isopropylphenyl)prop-2-en-1-ol

Cat. No.: B8735794
M. Wt: 176.25 g/mol
InChI Key: BEGXKHKITNIPEP-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenyl)prop-2-en-1-ol is a propenol derivative featuring a 4-isopropylphenyl group attached to a propenol backbone. The compound’s α,β-unsaturated alcohol moiety distinguishes it from ketone-based analogs, which may influence solubility, reactivity, and biological interactions .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-(4-propan-2-ylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C12H16O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h3-8,10,13H,9H2,1-2H3

InChI Key

BEGXKHKITNIPEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylphenyl)prop-2-en-1-ol typically involves the condensation of 4-isopropylbenzaldehyde with an appropriate reagent under controlled conditions. One common method is the reaction of 4-isopropylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide, followed by reduction of the resulting intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding saturated alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 3-(4-Propan-2-ylphenyl)prop-2-enal or 3-(4-Propan-2-ylphenyl)propanoic acid.

    Reduction: 3-(4-Propan-2-ylphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Isopropylphenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The allylic alcohol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The phenyl group may also contribute to the compound’s overall biological activity through hydrophobic interactions and π-π stacking .

Comparison with Similar Compounds

Key Findings :

  • Substituent Impact : The 4-isopropylphenyl group (Compound 2 and 4) enhances cytotoxicity compared to p-tolyl groups (Compound 1 and 3). Compound 4, combining 3-bromophenyl and 4-isopropylphenyl, shows the highest potency (IC50 = 22.41 μg/mL), suggesting synergistic effects of halogen and bulky alkyl groups .
  • Synthetic Efficiency : Microwave-assisted synthesis yields for 4-isopropylphenyl-containing compounds (~55–65%) are lower than those for p-tolyl derivatives (~87%), likely due to steric hindrance from the isopropyl group .
  • Functional Group Contrast: Unlike the propenol target compound, these analogs are α,β-unsaturated ketones.

Urea-Based Pesticides (e.g., Isoproturon)

Isoproturon (3-(4-isopropylphenyl)-1,1-dimethylurea) shares the 4-isopropylphenyl moiety but differs in backbone structure (urea vs. propenol).

Property Isoproturon This compound
Functional Groups Urea, dimethyl substituents α,β-unsaturated alcohol
Application Herbicide Potential pharmaceutical agent
Bioactivity Inhibits photosynthesis Unknown (structural analogs show cytotoxicity)

Implications :

  • The 4-isopropylphenyl group is versatile, appearing in both agrochemicals and bioactive molecules. Its hydrophobicity may aid membrane penetration in pesticides, while in chalcones, it enhances cytotoxicity via steric and electronic effects .

Other Propanol Derivatives

references 3-(4-Chlorothiophen-2-yl)propan-1-ol, a propanol derivative with a chlorothiophenyl group. Unlike the target compound, this analog lacks the α,β-unsaturated bond and 4-isopropylphenyl group, highlighting the importance of conjugation and aryl substitution in modulating activity .

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